![molecular formula C24H24FN5O4 B2941427 2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-methoxyphenyl)acetamide CAS No. 1185108-53-5](/img/structure/B2941427.png)
2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C24H24FN5O4 and its molecular weight is 465.485. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-methoxyphenyl)acetamide is a complex organic molecule that belongs to the pyrazolopyrimidine class. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article aims to explore the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Molecular Characteristics
- Molecular Formula : C25H26FN5O3
- Molecular Weight : 463.5 g/mol
- CAS Number : 1357705-04-4
Structural Features
The compound features a pyrazolo-pyrimidine core with various substituents that may influence its biological activity. The presence of an acetamide moiety and a fluorobenzyl group are particularly noteworthy due to their potential interactions in biological systems.
Anticancer Activity
Research has indicated that pyrazolopyrimidine derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit key enzymes involved in cancer cell proliferation. Notably, it targets Polo-like kinase 1 (Plk1) , a protein crucial for mitosis and often overexpressed in cancers. Inhibitors of Plk1 have shown promise in preclinical studies for their ability to induce apoptosis in cancer cells while sparing normal cells, thus reducing potential side effects associated with traditional chemotherapeutics .
Antimicrobial Activity
The compound's structural similarity to other known antimicrobial agents suggests potential efficacy against various pathogens. Studies have demonstrated that derivatives of pyrazolopyrimidine exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, a related compound was found to exert moderate activity against Staphylococcus aureus and high activity against Serratia marcescens .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, compounds within this class have been reported to possess anti-inflammatory effects. This is particularly relevant for conditions characterized by chronic inflammation, where such compounds may provide therapeutic benefits by modulating inflammatory pathways .
Summary of Biological Activities
Study on Anticancer Efficacy
In a study published in Nature Communications, researchers evaluated the anticancer effects of pyrazolopyrimidine derivatives, including our compound of interest. The study reported that the compound significantly inhibited tumor growth in xenograft models while demonstrating a favorable safety profile .
Evaluation of Antimicrobial Properties
A comparative study assessed the antimicrobial efficacy of various pyrazolopyrimidine derivatives against clinical isolates of bacteria. The results indicated that certain derivatives exhibited potent antibacterial activity, with minimal inhibitory concentrations (MICs) lower than those of standard antibiotics .
Eigenschaften
IUPAC Name |
2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN5O4/c1-4-30-22-21(15(2)27-30)28(14-20(31)26-18-7-5-6-8-19(18)34-3)24(33)29(23(22)32)13-16-9-11-17(25)12-10-16/h5-12H,4,13-14H2,1-3H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLYEJYMENGKJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=C(C=C3)F)CC(=O)NC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.